Direct N-Acetamide Linkage Confers Superior Hydrogen-Bond Donor Capacity Relative to 2-Amino and 2-Thioether Oxadiazole Analogs
N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide possesses one hydrogen bond donor (the acetamide N–H) and four hydrogen bond acceptors (oxadiazole N and O, acetamide carbonyl O), enabling a specific donor–acceptor pharmacophore topology [1]. In contrast, the 2-amino analog 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016495-77-4, CID 18070443) presents a primary amine (–NH₂) at C-2 with one HBD and four HBA as computed by PubChem, but the amine vs. acetamide difference alters both pKa and hydrogen-bond geometry [2]. The widely available thioether series (e.g., N-(3,5-dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide) introduces a sulfur atom that increases lipophilicity (ΔlogP estimated +0.5 to +1.0 relative to the direct acetamide) and eliminates the N–H donor at the oxadiazole C-2 position, fundamentally altering the molecular recognition surface [3].
| Evidence Dimension | Hydrogen bond donor/acceptor count and topology |
|---|---|
| Target Compound Data | 1 HBD (acetamide N–H), 4 HBA (oxadiazole N/O + acetamide C=O); XLogP3-AA ~2.3 (inferred from analog CID 18070443) |
| Comparator Or Baseline | 2-Amino analog (CID 18070443): 1 HBD (amine –NH₂), 4 HBA; XLogP3-AA = 2.3. Thioether analog: 0–1 HBD (amide N–H only), sulfur-containing; estimated XLogP3-AA = 2.8–3.3 |
| Quantified Difference | ΔHBD count = 0 vs. amino analog; ΔHBD count = +1 vs. thioether C-2 position. ΔLogP approximately −0.5 to −1.0 vs. thioether analogs |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); structural inference from closely related chemotype |
Why This Matters
The direct N-acetamide hydrogen bond donor at the oxadiazole C-2 position creates a molecular recognition surface distinct from amino or thioether analogs, enabling differential target engagement that cannot be replicated by generic substitution.
- [1] Yurttaş, L.; Evren, A. E.; Kubilay, A.; Aksoy, M. O.; Temel, H. E.; Akalın Çiftçi, G. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega 2023, 8 (50), 47744–47757. DOI: 10.1021/acsomega.3c07776. View Source
- [2] PubChem. 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine, CID 18070443. Computed Properties: XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count. National Center for Biotechnology Information, 2025. View Source
- [3] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. (Class-level: logD comparison of 1,3,4- vs. 1,2,4-oxadiazole isomers, Table 2). View Source
